molecular formula C10H11BrO2 B8667837 5-(3-Bromopropyl)-1,3-dioxaindane

5-(3-Bromopropyl)-1,3-dioxaindane

Cat. No.: B8667837
M. Wt: 243.10 g/mol
InChI Key: KTGGTNZMKZKBKM-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-1,3-dioxaindane is a brominated heterocyclic compound featuring a fused bicyclic structure. The "dioxaindane" core likely consists of a benzene ring fused with a 1,3-dioxane ring (a six-membered ring containing two oxygen atoms). The 3-bromopropyl chain at position 5 introduces reactivity, making it a valuable intermediate in organic synthesis, particularly for alkylation or coupling reactions .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-(3-bromopropyl)-1,3-benzodioxole

InChI

InChI=1S/C10H11BrO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7H2

InChI Key

KTGGTNZMKZKBKM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(3-Bromopropyl)-1,3-dioxaindane:

Compound Name Molecular Formula CAS Number Molecular Weight Key Features
2-(3-Bromopropyl)-1,3-dioxolane C₆H₁₁BrO₂ 62563-07-9 195.06 5-membered dioxolane ring; bromopropyl at position 2
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane C₉H₁₇BrO₂ 108808-09-9 237.13 6-membered dioxane ring; bromopropyl at position 2; methyl groups at C5
2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane C₁₁H₂₁BrO₂ - 273.19* Additional methyl substituents enhance steric bulk and stability
(3-Bromopropyl)benzene C₉H₁₁Br 637-59-2 199.08 Aromatic benzene core; lacks heterocyclic oxygen atoms
1-Bromo-4-propylbenzene C₉H₁₁Br 588-93-2 199.08 Propyl chain on benzene ring; bromine at position 1

*Calculated based on molecular formula.

Key Differences and Reactivity

  • The fused dioxaindane system in the target compound may offer enhanced stability due to aromaticity from the benzene ring.
  • Substituent Effects :

    • Methyl groups in 5,5-dimethyl-1,3-dioxane derivatives (e.g., 108808-09-9) reduce conformational flexibility and may slow reaction kinetics due to steric hindrance .
    • The absence of heteroatoms in (3-Bromopropyl)benzene limits its utility in oxygen-dependent reactions but enhances lipophilicity .
  • Synthetic Applications :

    • Bromopropyl-dioxane/dioxolane derivatives are widely used as alkylating agents. For example, 2-(3-bromopropyl)-5-ethylfuran reacts with sulfones to yield enamines (68% yield) .
    • The dimethyl-substituted dioxane (108808-09-9) may serve as a chiral auxiliary in stereoselective synthesis due to its rigid structure .

Physical Properties

  • Boiling Points :

    • (3-Bromopropyl)benzene: 237–238°C .
    • 1-Bromo-4-propylbenzene: 225°C .
    • Dioxane/dioxolane derivatives generally have lower boiling points due to smaller molecular weights, though experimental data are sparse.
  • Density :

    • (3-Bromopropyl)benzene: 1.32 g/cm³ .
    • 1-Bromo-4-propylbenzene: 1.286 g/cm³ .

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